(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
CAS No.: 922656-38-0
Cat. No.: VC4861127
Molecular Formula: C23H20ClN3OS
Molecular Weight: 421.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922656-38-0 |
|---|---|
| Molecular Formula | C23H20ClN3OS |
| Molecular Weight | 421.94 |
| IUPAC Name | [4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C23H20ClN3OS/c1-15-9-10-19(24)21-20(15)25-23(29-21)27-13-11-26(12-14-27)22(28)18-8-4-6-16-5-2-3-7-17(16)18/h2-10H,11-14H2,1H3 |
| Standard InChI Key | FHQCZGLFILVJPS-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Introduction
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic compound that exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry. This compound belongs to a class of piperazine derivatives, which are known for their biological activity. It incorporates a piperazine ring, a chlorinated benzo[d]thiazole moiety, and a naphthalene component, all of which are significant in enhancing the pharmacokinetic properties of drugs.
Synthesis Methods
The synthesis of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves several key steps, often utilizing retrosynthetic analysis to identify simpler precursors. This approach allows researchers to devise efficient synthetic routes by breaking down the target molecule into manageable components.
Potential Applications in Medicinal Chemistry
Given its structure and components, (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone may have applications in drug development, particularly in areas where piperazine derivatives and benzo[d]thiazole compounds have shown promise. These include neurological disorders, infectious diseases, and other therapeutic areas where compounds with similar structures have demonstrated efficacy .
Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume